

Solubility Profile of (2-Iodo-5-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Iodo-5-methylphenyl)methanol

Cat. No.: B8058622

[Get Quote](#)

Disclaimer: This document provides a technical overview of the solubility of **(2-Iodo-5-methylphenyl)methanol**. It is important to note that a comprehensive search of available scientific literature did not yield specific quantitative experimental solubility data for this compound. The information presented herein is based on the established physicochemical properties of structurally analogous compounds, namely benzyl alcohol and other aryl halides, in conjunction with fundamental principles of chemical solubility. The quantitative data provided for benzyl alcohol should be regarded as an estimation of the solubility behavior of **(2-Iodo-5-methylphenyl)methanol** and not as experimentally verified values for the target compound.

Core Section: Understanding the Solubility of (2-Iodo-5-methylphenyl)methanol

(2-Iodo-5-methylphenyl)methanol is a substituted aromatic alcohol. Its solubility characteristics are governed by the collective influence of its constituent functional groups: the polar hydroxyl (-OH) group and the larger, more nonpolar iodinated methylphenyl moiety. The hydroxyl group imparts the capacity for hydrogen bonding, which is expected to promote solubility in polar protic solvents. Conversely, the nonpolar character of the substituted benzene ring suggests an affinity for nonpolar and weakly polar aprotic solvents via London dispersion forces and dipole-dipole interactions.

In accordance with the principle of "like dissolves like," **(2-Iodo-5-methylphenyl)methanol** is anticipated to be soluble in a variety of common organic solvents. The general solubility of aryl

halides in organic media is well-established. The introduction of a methanol group is likely to enhance the compound's polarity in comparison to a simple aryl halide.

Predicted Solubility Profile

A qualitative prediction of the solubility of **(2-Iodo-5-methylphenyl)methanol** across different solvent classes is as follows:

- Polar Protic Solvents (e.g., Alcohols): High solubility is predicted due to the potential for hydrogen bond formation between the solute's hydroxyl group and the solvent molecules.
- Polar Aprotic Solvents (e.g., Ketones, Esters, Ethers): Good to moderate solubility is expected, driven by dipole-dipole interactions between the polar functionalities of the solute and the solvent.
- Nonpolar Solvents (e.g., Alkanes, Aromatic Hydrocarbons): Moderate to low solubility is anticipated. While the aromatic ring of the solute will interact favorably with aromatic solvents, the presence of the polar hydroxyl group will likely limit solubility in highly nonpolar environments.
- Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted, facilitated by compatible dipole-dipole interactions.

Estimated Quantitative Solubility Data

In the absence of experimental data for **(2-Iodo-5-methylphenyl)methanol**, the following table presents the solubility of its parent compound, benzyl alcohol, in a range of organic solvents. This information can be used to approximate the solubility of the target compound, bearing in mind that the iodo and methyl substituents will modify the actual values.

Solvent Category	Solvent Name	Molecular Formula	Solubility of Benzyl Alcohol
Alcohols	Methanol	CH ₃ OH	Miscible [1]
Ethanol	C ₂ H ₅ OH		Miscible [1] [2]
2-Propanol	C ₃ H ₈ O		Miscible
Ethers	Diethyl ether	(C ₂ H ₅) ₂ O	Miscible [1] [2]
Tetrahydrofuran (THF)	C ₄ H ₈ O		Miscible
Esters	Ethyl acetate	C ₄ H ₈ O ₂	Soluble
Ketones	Acetone	C ₃ H ₆ O	Miscible [1]
Halogenated	Dichloromethane	CH ₂ Cl ₂	Soluble
Chloroform	CHCl ₃		Miscible [1]
Aromatic	Benzene	C ₆ H ₆	Soluble [1]
Toluene	C ₇ H ₈		Soluble
Other	Dimethyl sulfoxide (DMSO)	C ₂ H ₆ OS	Soluble
Dimethylformamide (DMF)	C ₃ H ₇ NO		Soluble

Experimental Protocol for Solubility Determination

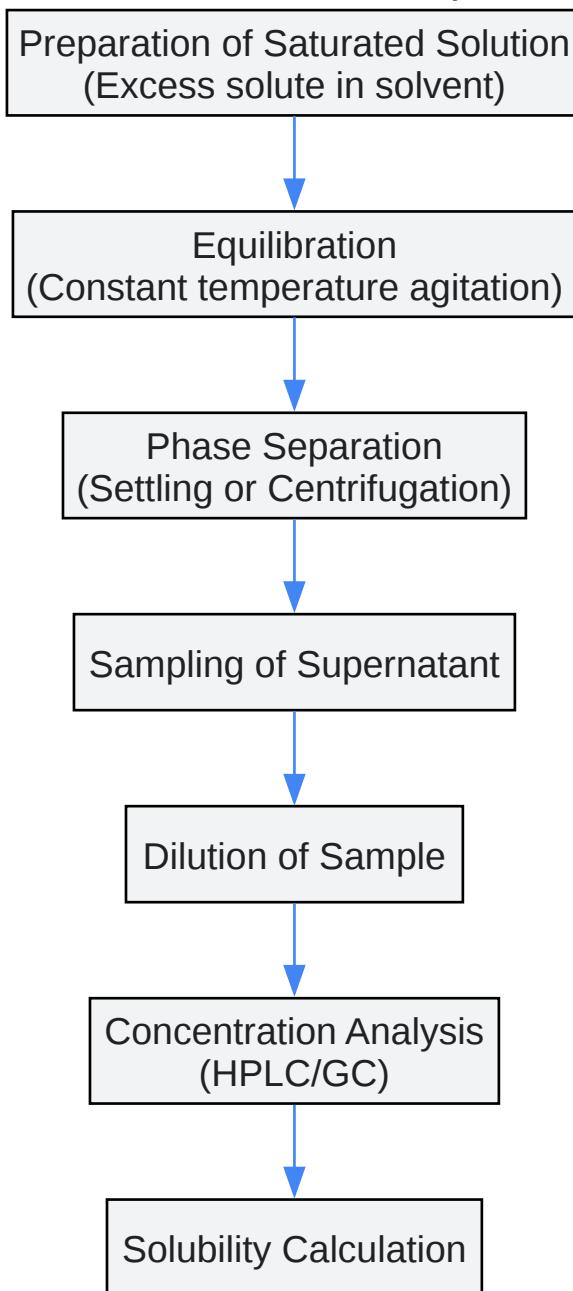
The isothermal equilibrium method is a standard and reliable technique for experimentally determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment:

- **(2-Iodo-5-methylphenyl)methanol** (solute)
- High-purity organic solvents
- Analytical balance

- Scintillation vials with polytetrafluoroethylene (PTFE)-lined caps
- Constant temperature orbital shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Calibrated volumetric flasks and micropipettes

Procedure:

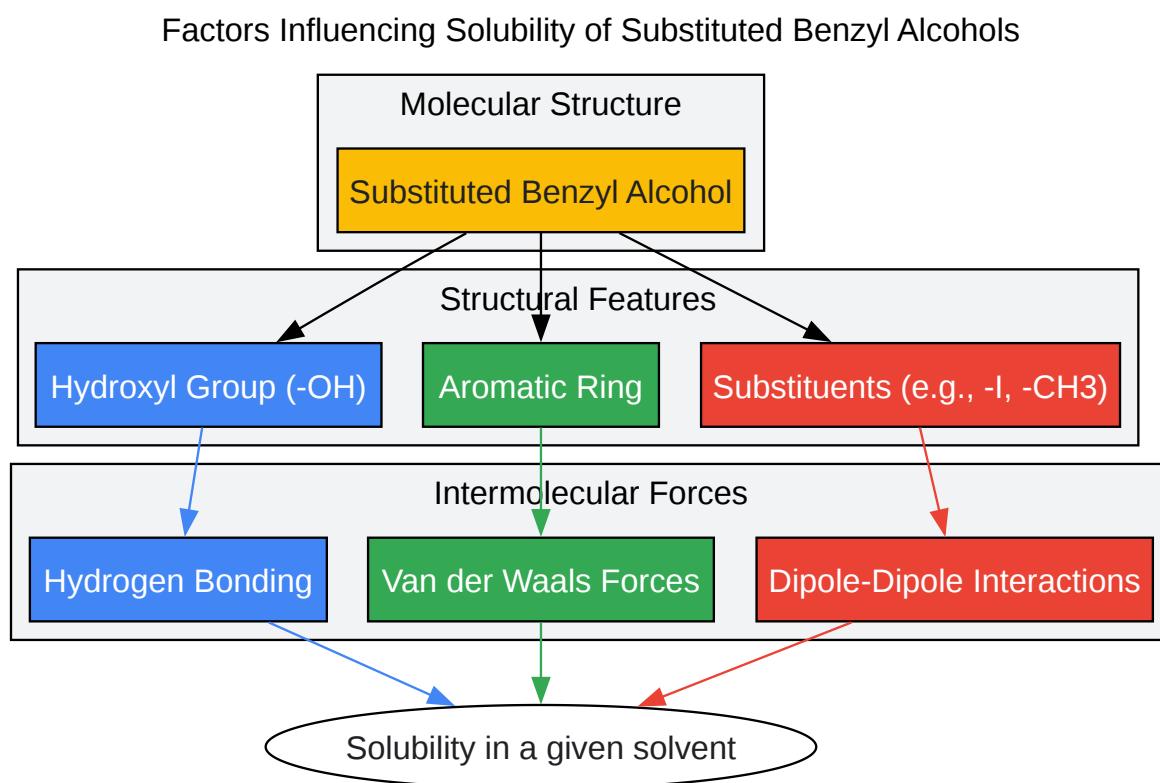

- Preparation of Saturated Solutions: An excess amount of solid **(2-Iodo-5-methylphenyl)methanol** is added to a known volume of the chosen organic solvent within a sealed vial.
- Equilibration: The vials are placed in a constant temperature environment (e.g., an orbital shaker or water bath) and agitated for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
- Phase Separation: Following equilibration, the samples are allowed to stand at a constant temperature to permit the sedimentation of the excess solid. For finer suspensions, centrifugation at a controlled temperature can be employed to achieve a clear separation of the solid and liquid phases.
- Sample Analysis: A precise aliquot of the clear supernatant (the saturated solution) is carefully withdrawn. This sample is then accurately diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument. The concentration of **(2-Iodo-5-methylphenyl)methanol** in the diluted sample is then determined using a validated HPLC or GC method.
- Calculation of Solubility: The solubility of the compound is calculated from the experimentally determined concentration in the saturated solution and is typically expressed in units such as grams per 100 mL (g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizations

Experimental Workflow

The procedural steps for the experimental determination of solubility are outlined in the following workflow diagram.

Experimental Workflow for Solubility Determination


[Click to download full resolution via product page](#)

Caption: A flowchart of the isothermal equilibrium method for solubility determination.

Conceptual Relationships in Solubility

No specific signaling pathways involving **(2-Iodo-5-methylphenyl)methanol** were identified. However, as a substituted benzyl alcohol, it is plausible that it could undergo metabolic oxidation in biological systems, analogous to the metabolism of benzyl alcohol.

The following diagram illustrates the logical relationships between the structural features of a substituted benzyl alcohol and its resulting solubility.

[Click to download full resolution via product page](#)

Caption: A diagram showing how structural features of a substituted benzyl alcohol influence its solubility.

For precise and accurate quantitative solubility data for **(2-Iodo-5-methylphenyl)methanol**, it is imperative that experimental determinations, such as the protocol detailed in this guide, are performed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl Alcohol | C₆H₅CH₂OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Solubility Profile of (2-iodo-5-methylphenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8058622#solubility-of-2-iodo-5-methylphenyl-methanol-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com